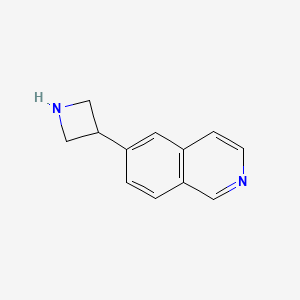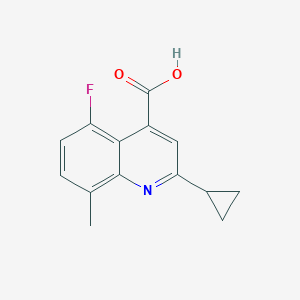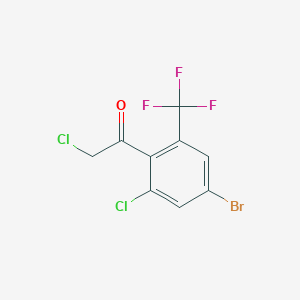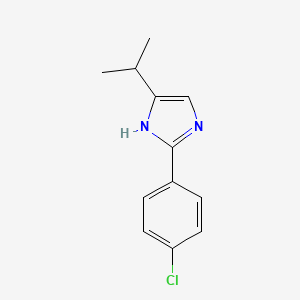![molecular formula C22H26O4 B13719739 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a phenyl ring substituted with tert-butyl, benzyloxy, and ethoxy groups, along with an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-tert-butylbenzyl alcohol and 3-ethoxyphenol.
Formation of Benzyloxy Intermediate: The 4-tert-butylbenzyl alcohol is reacted with 3-ethoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form the benzyloxy intermediate.
Acrylic Acid Introduction: The benzyloxy intermediate is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings. It is also used as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines.
類似化合物との比較
Similar Compounds
3-[4-(4-tert-Butyl-benzyloxy)-3-methoxy-phenyl]-acrylic acid: Similar structure with a methoxy group instead of an ethoxy group.
3-[4-(4-tert-Butyl-benzyloxy)-3-propoxy-phenyl]-acrylic acid: Similar structure with a propoxy group instead of an ethoxy group.
3-[4-(4-tert-Butyl-benzyloxy)-3-butoxy-phenyl]-acrylic acid: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets compared to its methoxy, propoxy, and butoxy analogs.
特性
分子式 |
C22H26O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
3-[4-[(4-tert-butylphenyl)methoxy]-3-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H26O4/c1-5-25-20-14-16(9-13-21(23)24)8-12-19(20)26-15-17-6-10-18(11-7-17)22(2,3)4/h6-14H,5,15H2,1-4H3,(H,23,24) |
InChIキー |
KCIZJZMPDKEYJR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



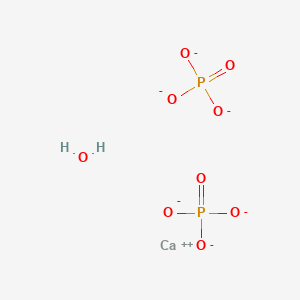


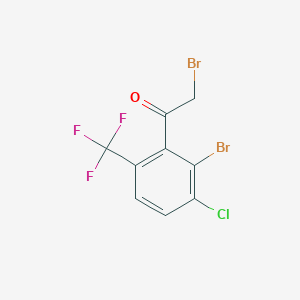
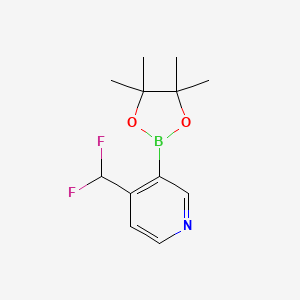
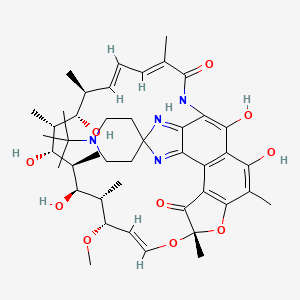
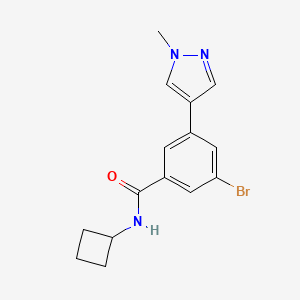
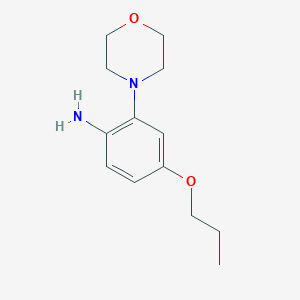
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
